LY3007113 vs. LY2228820: Differential p-MK2 and p-ATF2 Inhibition in H292 Lung Cancer Cells
In a direct comparative study using H292 lung cancer cells treated with 10 µM of each inhibitor, LY3007113 exhibited differential effects on downstream p38α substrates compared with LY2228820 (ralimetinib), another Lilly-developed p38α/β inhibitor [1]. LY3007113 achieved 43% inhibition of phospho-MK2 and 26% inhibition of phospho-ATF2, whereas LY2228820 showed 0% inhibition of phospho-MK2 and 57% inhibition of phospho-ATF2, indicating divergent substrate engagement profiles despite shared nominal target binding [1].
| Evidence Dimension | Phospho-MK2 inhibition (% of control) |
|---|---|
| Target Compound Data | 43% inhibition at 10 µM |
| Comparator Or Baseline | LY2228820: 0% inhibition at 10 µM |
| Quantified Difference | 43 percentage point difference; LY3007113 shows measurable MK2 engagement while LY2228820 shows none |
| Conditions | H292 lung cancer cells, 10 µM inhibitor concentration, immunoblot analysis |
Why This Matters
This substrate-level differentiation is critical for researchers investigating p38-MK2 axis biology, as compounds with identical nominal p38α IC50 values may produce distinct downstream signaling effects that directly impact experimental interpretation.
- [1] González L, et al. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Nat Commun. 2023;14:3318. Figure 5e. View Source
